molecular formula C11H9NO4 B12847753 Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate

Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate

Cat. No.: B12847753
M. Wt: 219.19 g/mol
InChI Key: QJXYRQZMVBPHIS-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate is a chemical compound with the molecular formula C10H9NO4 It is a derivative of isoindoline, a bicyclic compound that contains a nitrogen atom in one of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate can be synthesized through the reaction of N-methylformamide with trimellitic anhydride. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1,3-dioxoisoindoline-5-carboxylic acid: This compound is structurally similar but lacks the methyl ester group.

    Methyl 1,3-dioxo-2H-isoindole-5-carboxylate: Another related compound with slight structural variations.

Uniqueness

Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate is unique due to its specific functional groups and the resulting chemical properties. These unique features make it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

methyl 2-methyl-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C11H9NO4/c1-12-9(13)7-4-3-6(11(15)16-2)5-8(7)10(12)14/h3-5H,1-2H3

InChI Key

QJXYRQZMVBPHIS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OC

Origin of Product

United States

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